molecular formula C21H24N2O5S B3440200 3,6-DIETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE

3,6-DIETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE

Cat. No.: B3440200
M. Wt: 416.5 g/mol
InChI Key: VGPWTFYBPQKGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-DIETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core with various functional groups attached

Preparation Methods

The synthesis of 3,6-DIETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-c]pyridine core. Commonly used reagents include sulfur-containing compounds and pyridine derivatives.

    Introduction of Functional Groups:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.

Chemical Reactions Analysis

3,6-DIETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus5.12 ± 0.05
Bacillus subtilis2.29 ± 0.05
Pseudomonas aeruginosa2.48 ± 0.11
Candida albicansNot effective

The compound showed potent activity against Gram-positive bacteria while being less effective against fungi like Candida albicans. The mechanism of action involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Potential

In addition to its antimicrobial properties, there is emerging interest in the anticancer potential of this compound. Preliminary studies indicate that it may induce apoptosis in various cancer cell lines by activating specific biochemical pathways related to cell cycle regulation and apoptosis.

Biological Activities

The compound's potential biological activities extend beyond antimicrobial effects. Research has indicated possible anti-inflammatory and antiviral properties, making it a candidate for further exploration in therapeutic applications.

Case Study: Antiviral Activity

A study conducted on the antiviral effects of the compound against influenza virus showed promising results. The compound inhibited viral replication in vitro with an IC50 value indicating effective dosage levels for therapeutic use.

Synthesis of Heterocyclic Compounds

In industrial chemistry, this compound serves as a precursor for synthesizing various heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of new materials with specific properties.

Material Science

Due to its unique chemical properties, the compound is also being explored for applications in material science, particularly in developing new polymers and coatings that require specific thermal or mechanical properties.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a therapeutic agent. Studies suggest good absorption and distribution profiles due to its mesoionic character, which facilitates cellular membrane penetration.

Mechanism of Action

The mechanism of action of 3,6-DIETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3,6-DIETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE can be compared with other similar compounds, such as:

    Thienopyridine Derivatives: These compounds share the thieno[2,3-c]pyridine core but differ in the functional groups attached. Examples include ticlopidine and clopidogrel, which are used as antiplatelet agents.

    Pyridine Derivatives: Compounds with a pyridine core and various substituents, such as nicotinamide and pyridoxine, which have different biological activities and applications.

    Phenylacetamido Derivatives: Compounds containing the phenylacetamido group, such as penicillin derivatives, which are known for their antibiotic properties.

Biological Activity

3,6-Diethyl 2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and metabolic modulation. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound belongs to the thienopyridine class and features a complex structure that contributes to its pharmacological properties. Its molecular formula is C18H22N2O4SC_{18}H_{22}N_2O_4S, and it has a molecular weight of approximately 366.44 g/mol.

Research indicates that compounds in the thienopyridine family may exert their effects through various mechanisms:

  • Inhibition of Cancer Stem Cells (CSCs) : Studies have shown that thienopyridines can lower the fraction of cancer stem cells in various cancer types by inducing apoptosis and altering metabolic pathways. For instance, a related compound demonstrated a significant reduction in CSCs in breast cancer cell lines by shifting lipid metabolism towards glucose metabolism .
  • Metabolic Profiling : The impact on metabolic pathways has been highlighted, with alterations observed in glycolysis and gluconeogenesis pathways following treatment with related thienopyridine compounds. This suggests that 3,6-diethyl derivatives may similarly influence cellular metabolism .

Biological Activity Studies

Several studies have assessed the biological activity of thienopyridine derivatives:

Study Findings
Cytotoxicity Assay The compound exhibited cytotoxic effects against various cancer cell lines, with significant apoptosis induction noted in treated cells .
Metabolic Changes Treatment led to significant changes in metabolite profiles, indicating a shift towards glucose metabolism and reduced lipid accumulation .
Cancer Stem Cell Dynamics A notable decrease in the percentage of CSCs was observed in breast cancer models upon treatment with related compounds .

Case Studies

  • Breast Cancer Model : In a study involving MDA-MB-231 and MCF-7 breast cancer cell lines, treatment with a structurally similar thienopyridine compound resulted in decreased CSC populations and altered expression of glycosphingolipids (GSLs), which are critical for cell signaling and tumor progression .
  • Metabolomics Analysis : A comprehensive metabolomics study identified over twenty metabolites affected by treatment with thienopyridine derivatives. Key pathways impacted included glycolysis and pyruvate metabolism, which are essential for cancer cell survival .

Properties

IUPAC Name

diethyl 2-[(2-phenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-3-27-20(25)18-15-10-11-23(21(26)28-4-2)13-16(15)29-19(18)22-17(24)12-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPWTFYBPQKGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-DIETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
3,6-DIETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
3,6-DIETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE
Reactant of Route 4
3,6-DIETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE
Reactant of Route 5
3,6-DIETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE
Reactant of Route 6
3,6-DIETHYL 2-(2-PHENYLACETAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.